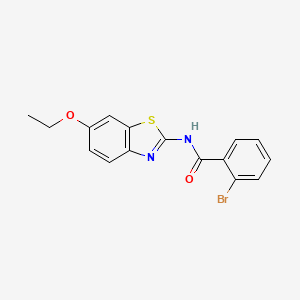

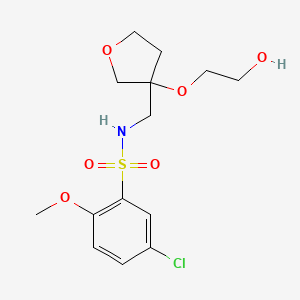

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C7H6BrNO . It is a derivative of benzamide, which is an important class of compounds with a wide range of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide”, often involves the reaction of 2-aminothiophenol with various aldehydes . A microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid provides 2-arylbenzothiazoles under solvent and catalyst-free conditions .Molecular Structure Analysis

The molecular structure of “2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” can be analyzed using various computational methods. The molecular weight of the compound is 200.033 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” include a boiling point of 572.7±60.0 °C at 760 mmHg, a density of 1.4±0.1 g/cm3, and a molar refractivity of 112.7±0.5 cm3 .Scientific Research Applications

Synthesis and Characterization

Benzothiazole derivatives have been synthesized and characterized through various methods, indicating their potential for diverse chemical transformations and applications in material science. For example, studies have developed methods for the regioselective ethoxybromination of enamides, yielding highly versatile α-bromo hemiaminals for broad transformations (Nocquet‐Thibault et al., 2013). Additionally, copper-catalyzed intramolecular cyclization processes have been employed to synthesize various N-benzothiazol-2-yl-amides under mild conditions (Wang et al., 2008).

Corrosion Inhibition

Benzothiazole derivatives have also demonstrated efficacy as corrosion inhibitors, offering protection for metals in harsh chemical environments. A study highlighted the corrosion inhibiting effect of two benzothiazole derivatives against steel corrosion in a 1 M HCl solution, showcasing their potential in industrial applications (Hu et al., 2016).

Antimicrobial and Antifungal Activities

Several benzothiazole compounds have been evaluated for their antimicrobial and antifungal properties, suggesting potential applications in pharmaceuticals and bioactive materials. For instance, new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives showed promising antifungal activities (Narayana et al., 2004).

Material Science and Electronics

Benzothiazole derivatives have found applications in material science, particularly in the development of liquid crystals and fluorescent materials. A study synthesized new Schiff base ester liquid crystals with a benzothiazole core, revealing their potential in display technologies (Ha et al., 2010). Moreover, benzothiazole-based compounds have been explored for their fluorescence properties, indicating their utility in optical devices and sensors (Mahadevan et al., 2014).

properties

IUPAC Name |

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S/c1-2-21-10-7-8-13-14(9-10)22-16(18-13)19-15(20)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKDTUSVISWEHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

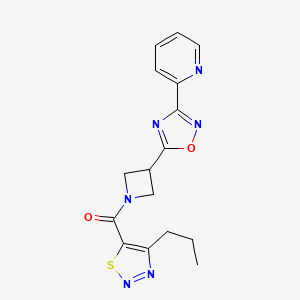

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2979902.png)

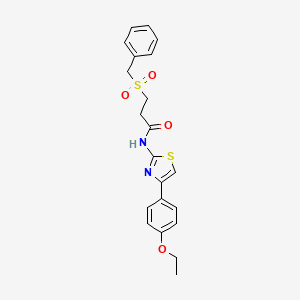

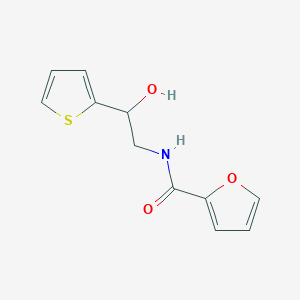

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2979903.png)

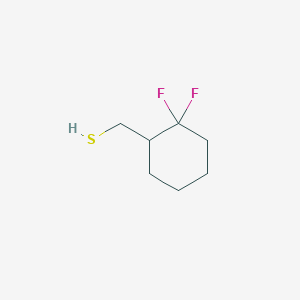

![Methyl 3-[ethyl(phenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2979905.png)

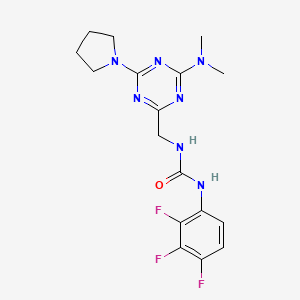

![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2979907.png)

![2-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2979916.png)